4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
“4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Scientific Research Applications
Liquid Crystalline Behavior and Photophysical Properties
A new series of luminescent benzonitriles, which include structures similar to the compound , have been synthesized and characterized for their liquid crystalline behavior. These compounds exhibit potential as mesogens and have shown interesting phase behaviors and optical properties, indicating their applicability in materials science, particularly in the development of novel luminescent materials and liquid crystal displays (Ahipa et al., 2014).
Electrochromic Polymers
Research on dithienylpyrroles-based electrochromic polymers, including compounds with structural motifs similar to "4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile", has shown significant potential in high-contrast electrochromic devices. These findings suggest applications in smart windows, displays, and other electrochromic devices, highlighting the importance of such compounds in advancing electrochromic technology (Su et al., 2017).
Antimicrobial Activity
Some derivatives of pyrrolidine and pyrimidine have been synthesized and evaluated for their antimicrobial activity, suggesting the potential use of similar compounds in the development of new antimicrobial agents. This area of research is critical in the fight against drug-resistant bacteria, indicating the relevance of such compounds in medicinal chemistry and pharmacology (Bogdanowicz et al., 2013).
Conducting Polymers
Research into conducting polymers derived from pyrrole-based monomers, including those with structural similarities to the compound of interest, has shown promise for applications in electronics and materials science. These polymers exhibit low oxidation potentials and high stability in their conducting form, suggesting their utility in electronic devices, sensors, and as materials for energy storage (Sotzing et al., 1996).
Future Directions
The future directions in the research and development of “4-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of the studied compounds .
Properties
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-9-19-10-16(20-15)24-14-6-7-21(11-14)17(22)13-4-2-12(8-18)3-5-13/h2-5,9-10,14H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSFYSCAMLUVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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